

6,8-Diprenylorobol: A Comprehensive Technical Review of a Promising Bioactive Isoflavone

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Compound of Interest

Compound Name: 6,8-Diprenylorobol

Cat. No.: B132295

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Introduction

6,8-Diprenylorobol, a prenylated isoflavone primarily isolated from plants such as *Cudrania tricuspidata* and *Glycyrrhiza uralensis*, has emerged as a molecule of significant interest in the scientific community.^{[1][2]} Its diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects, have prompted extensive research into its therapeutic potential. This technical guide provides a comprehensive review and summary of the existing literature on **6,8-diprenylorobol**, with a focus on its quantitative biological data, detailed experimental methodologies, and the signaling pathways it modulates.

Quantitative Biological Data

The biological efficacy of **6,8-diprenylorobol** has been quantified in various studies, primarily focusing on its anti-proliferative and enzyme-inhibitory activities. The following tables summarize the key quantitative data from the literature to facilitate a comparative analysis of its potency across different biological systems.

Table 1: Anti-proliferative and Cytotoxic Activity of **6,8-Diprenylorobol**

Cell Line	Cancer Type	Assay	Concentration	Incubation Time	Effect
LoVo	Colon Cancer	Cell Viability	40 μ M	72 h	<50% cell viability[1]
HCT15	Colon Cancer	Cell Viability	40 μ M	72 h	<50% cell viability[1]
LoVo	Colon Cancer	Apoptosis	40 μ M	72 h	24% late apoptotic cells[1]
LoVo	Colon Cancer	Apoptosis	60 μ M	72 h	70% late apoptotic cells[1]
HCT15	Colon Cancer	Apoptosis	40 μ M	72 h	13% late apoptotic cells[1]
HCT15	Colon Cancer	Apoptosis	60 μ M	72 h	90% late apoptotic cells[1]
Huh-7	Hepatocellular Carcinoma	Apoptosis	20 μ M	24 h	16.43% total apoptotic cells
Huh-7	Hepatocellular Carcinoma	Apoptosis	40 μ M	24 h	19.18% total apoptotic cells
Huh-7	Hepatocellular Carcinoma	Apoptosis	60 μ M	24 h	41.61% total apoptotic cells
Huh-7	Hepatocellular Carcinoma	Apoptosis	20 μ M	48 h	24.39% total apoptotic cells

Huh-7	Hepatocellular Carcinoma	Apoptosis	40 μ M	48 h	30.37% total apoptotic cells
Huh-7	Hepatocellular Carcinoma	Apoptosis	60 μ M	48 h	75.68% total apoptotic cells
HepG2	Hepatocellular Carcinoma	Apoptosis	20 μ M	24 h	12.10% total apoptotic cells
HepG2	Hepatocellular Carcinoma	Apoptosis	40 μ M	24 h	16.76% total apoptotic cells
HepG2	Hepatocellular Carcinoma	Apoptosis	60 μ M	24 h	32.17% total apoptotic cells
HepG2	Hepatocellular Carcinoma	Apoptosis	20 μ M	48 h	11.43% total apoptotic cells
HepG2	Hepatocellular Carcinoma	Apoptosis	40 μ M	48 h	23.98% total apoptotic cells
HepG2	Hepatocellular Carcinoma	Apoptosis	60 μ M	48 h	67.64% total apoptotic cells

Table 2: Enzyme Inhibition by **6,8-Diprenylorobol**

Enzyme	Assay	Substrate	K _i (μ M)
CYP2J2	O-demethylation	Astemizole	9.46[3][4]
CYP2J2	Hydroxylation	Ebastine	2.61[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on **6,8-diprenylorobol**, offering a practical guide for researchers seeking to replicate or build upon these findings.

Isolation of 6,8-Diprenylorobol from *Cudrania tricuspidata* Fruits

Method: Centrifugal Partition Chromatography (CPC)

- Extraction:
 - Dried fruits of *Cudrania tricuspidata* are extracted with 80% aqueous acetone.
 - The extract is concentrated and then partitioned successively with n-hexane, ethyl acetate, and n-butanol.
- CPC Separation:
 - The n-hexane extract is subjected to one-step preparative CPC.
 - Solvent System: A two-phase solvent system of n-hexane-ethyl acetate-methanol-water (7:3:6:4, v/v) is used in ascending mode.
 - Apparatus: A centrifugal partition chromatograph is used.
 - Procedure: The column is first filled with the stationary phase (lower phase). The apparatus is then rotated, and the mobile phase (upper phase) is pumped through the column. The sample, dissolved in a mixture of both phases, is injected. The effluent is fractionated and monitored by HPLC to identify fractions containing **6,8-diprenylorobol**.
 - This method has been shown to yield **6,8-diprenylorobol** with high purity (95%).

Cell Viability Assay

Method: WST-1 or Cell Counting Kit-8 (CCK-8) Assay

- Cell Seeding:
 - Cells (e.g., LoVo, HCT15, Huh-7, HepG2) are seeded in 96-well plates at a density of 5×10^3 to 1×10^4 cells per well.
 - Plates are incubated for 24 hours to allow for cell attachment.
- Treatment:
 - Cells are treated with various concentrations of **6,8-diprenylorobol** (e.g., 0, 10, 20, 40, 60 μ M) for specified time periods (e.g., 24, 48, 72 hours).
- Assay Procedure:
 - After the incubation period, 10 μ L of WST-1 or CCK-8 solution is added to each well.
 - The plates are incubated for an additional 1-4 hours at 37°C.
- Data Acquisition:
 - The absorbance is measured at 450 nm using a microplate reader.
 - Cell viability is expressed as a percentage of the control (untreated) cells.

Western Blot Analysis for Signaling Pathway Proteins

- Cell Lysis:
 - Cells are treated with **6,8-diprenylorobol** at desired concentrations and time points.
 - Cells are washed with ice-cold PBS and then lysed with RIPA buffer containing protease and phosphatase inhibitors.
 - The lysate is centrifuged, and the supernatant containing the protein is collected.
- Protein Quantification:
 - Protein concentration is determined using a BCA protein assay kit.

- SDS-PAGE and Transfer:
 - Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.
 - The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting:
 - The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
 - The membrane is then incubated with primary antibodies overnight at 4°C. Examples of primary antibodies and their typical dilutions include:
 - Phospho-PI3K (1:1000)
 - PI3K (1:1000)
 - Phospho-Akt (1:1000)
 - Akt (1:1000)
 - Phospho-p38 (1:1000)
 - p38 (1:1000)
 - p53 (1:1000)
 - Phospho-p53 (Ser15, Ser20, Ser46) (1:1000)
 - Bax (1:1000)
 - Bcl-2 (1:1000)
 - Cleaved Caspase-3 (1:1000)
 - Cleaved PARP (1:1000)

- GAPDH or β -actin (loading control, 1:5000)
- After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, 1:5000) for 1 hour at room temperature.
- Detection:
 - The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

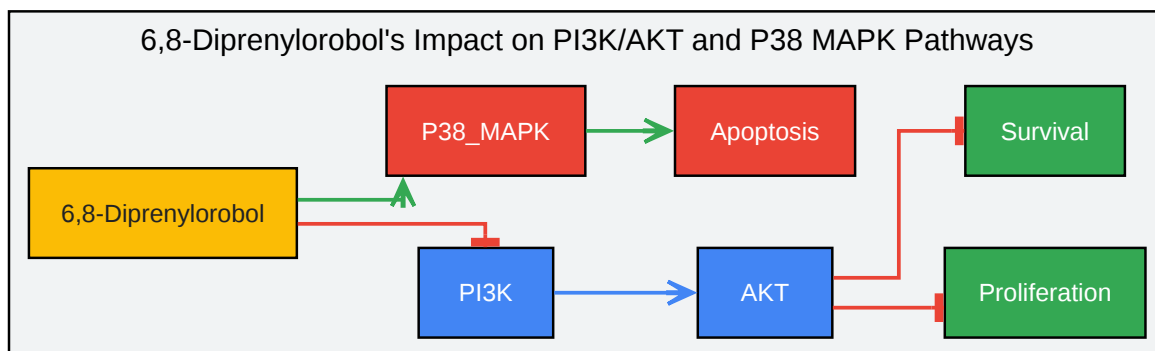
Flow Cytometry for Cell Cycle Analysis

Method: Propidium Iodide (PI) Staining

- Cell Preparation:
 - Cells are treated with **6,8-diprenylorobol** for the desired time.
 - Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
- Staining:
 - Fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (e.g., 50 μ g/mL) and RNase A (e.g., 100 μ g/mL).
 - The cells are incubated in the dark for 30 minutes at room temperature.
- Data Acquisition and Analysis:
 - The DNA content of the cells is analyzed using a flow cytometer.
 - The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.

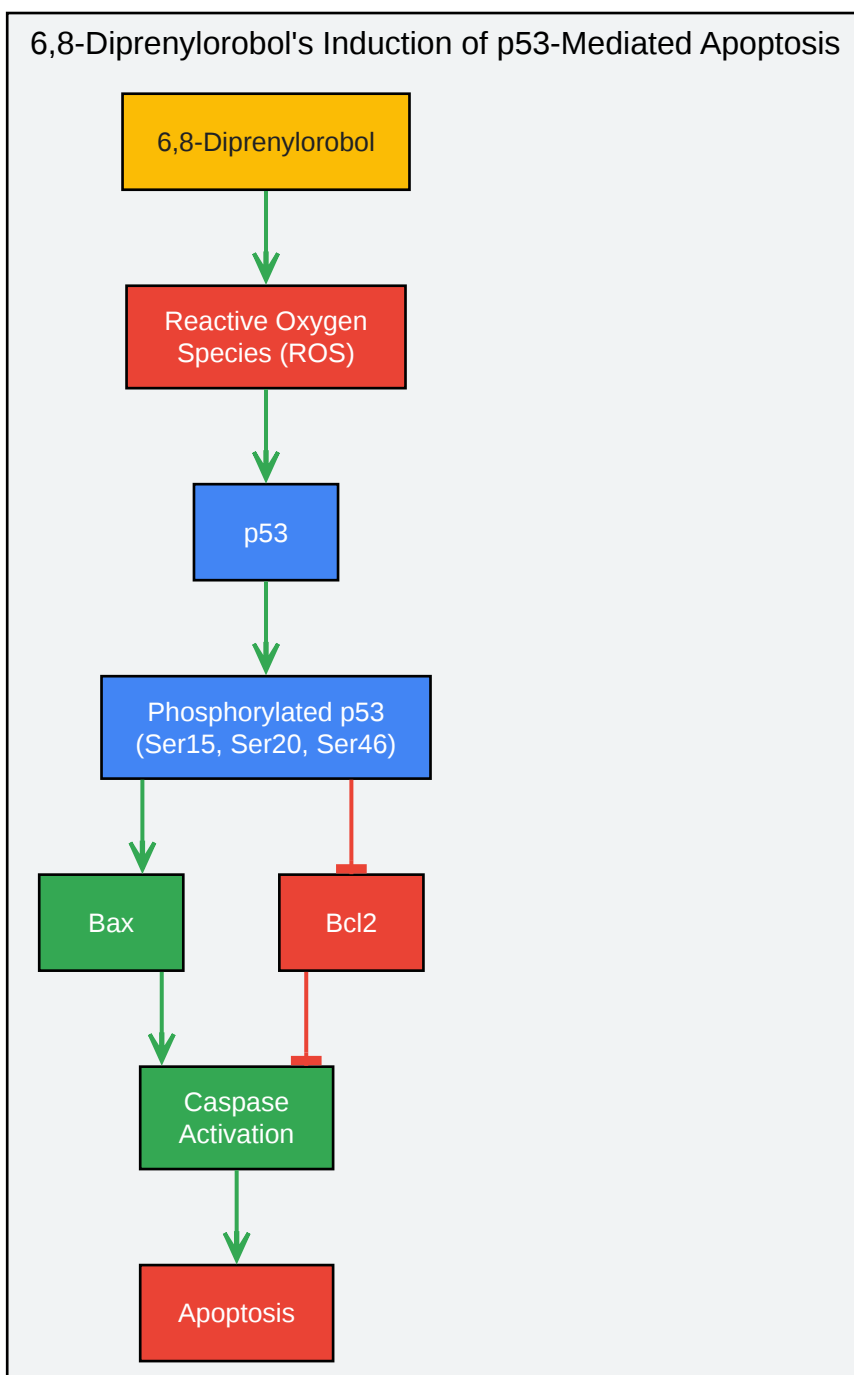
Signaling Pathways and Mechanisms of Action

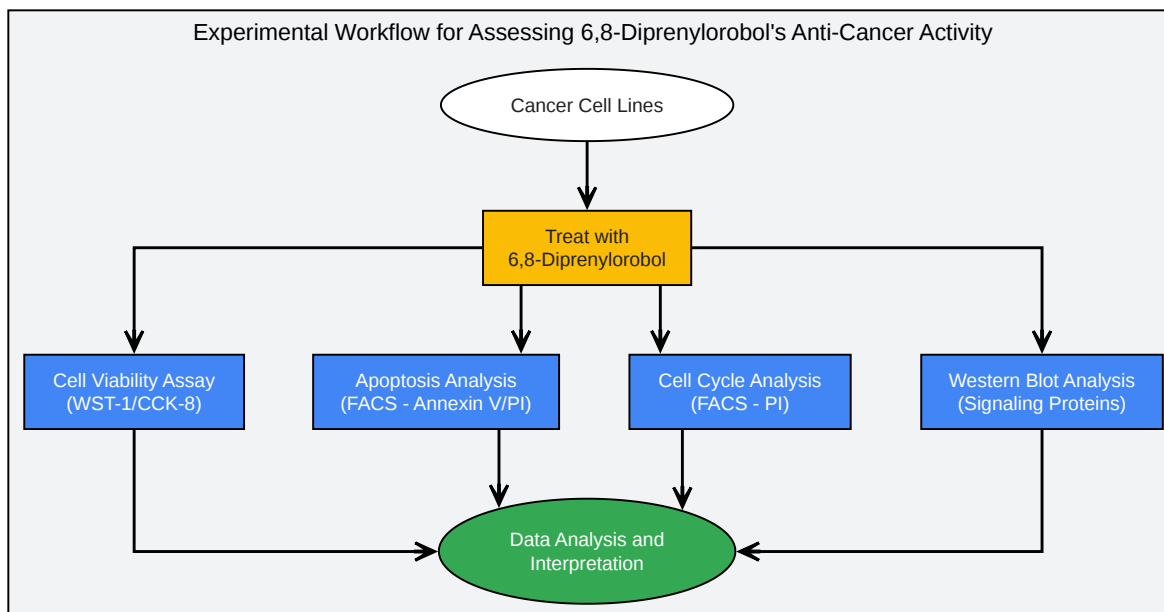
6,8-Diprenylorobol exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action of this compound.



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Caption: **6,8-Diprenylorobol** inhibits the PI3K/AKT pathway and activates the P38 MAPK pathway.





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